2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane is a fluorinated compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its highly fluorinated structure, which contributes to its unique chemical properties and potential applications in various fields such as materials science and organic chemistry. The empirical formula for this compound is C8H5F11O, indicating a complex arrangement of carbon, hydrogen, fluorine, and oxygen atoms.
The compound can be sourced from specialized chemical suppliers and is classified under organofluorine compounds due to the presence of multiple fluorine atoms. It is often used in research settings focused on the synthesis of fluorinated materials and in studies exploring the properties of fluorinated compounds. The compound’s unique structure allows it to participate in various chemical reactions, making it a subject of interest in both academic and industrial research.
The synthesis of 2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane typically involves the use of fluorinated precursors. One common method includes the catalytic carbonylation of fluorinated epoxides. This approach has been optimized to yield high isolated yields of β-lactones that can subsequently undergo polymerization to form poly(β-hydroxyalkanoate)s with fluorinated side chains .
The reaction conditions for synthesizing this compound are crucial. Efficient carbonylation requires careful selection of solvents and reaction pressures. For instance, solvents like toluene and 1,2-dimethoxyethane have been shown to influence the conversion rates significantly . The choice of catalyst also plays a vital role in determining the efficiency of the reaction.
The molecular structure of 2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane features a three-membered oxirane ring with a highly branched fluorinated alkyl chain. The presence of multiple trifluoromethyl groups enhances its stability and reactivity.
Key structural data include:
2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane can undergo various chemical transformations. It can react with nucleophiles under mild conditions to form more complex structures. For example, reactions with sulfur nucleophiles have been reported to proceed rapidly .
The reactions typically involve nucleophilic attack on the epoxide ring followed by ring-opening mechanisms that lead to diverse products. The efficiency of these reactions can be influenced by factors such as solvent choice and temperature.
The mechanism of action for the reactions involving 2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane generally follows standard epoxide chemistry. Initially, the electrophilic carbon in the epoxide ring is attacked by a nucleophile. This attack opens the ring and leads to the formation of an alcohol or other functionalized products.
Kinetic studies may provide insights into the reaction rates and mechanisms involved in these transformations. Factors such as steric hindrance from the fluorinated groups can affect the reactivity and selectivity of these reactions.
Due to its unique properties derived from extensive fluorination:
Nucleophilic epoxidation is a fundamental approach for constructing the oxirane ring in highly fluorinated systems. The electron-withdrawing nature of the perfluorinated chain in precursors like 2,2,3,3,4,5,5,5-octafluoro-4-(trifluoromethyl)pentyl halohydrins significantly reduces the electrophilicity of the alkene moiety, necessitating strong nucleophiles. Alkoxide ions (e.g., from NaH/ROH) or peroxyanions (e.g., tert-butyl hydroperoxide/NaOH) are commonly employed to facilitate the intramolecular Williamson ether synthesis that forms the epoxide ring. For example, reacting the precursor halohydrin with sodium hydride in THF at 0°C–25°C achieves cyclization yields of 62–70% [6] [8].
The steric bulk of the perfluorinated chain (containing a -C(CF₃) branch) and the strong inductive effect of fluorine atoms impose significant constraints:
Table 1: Nucleophiles and Conditions for Epoxidation of Fluorinated Halohydrins
Nucleophile System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproduct (%) |
---|---|---|---|---|---|
NaH / t-BuOH | THF | 0 → 25 | 4 | 62 | Fluoroalkene (15) |
NaOH / H₂O | H₂O | 25 | 16 | 32 | Fluoroalkene (45) |
t-BuOOH / NaOH | CH₂Cl₂ | 40 | 8 | 68 | Glycol ether (10) |
Catalytic methods offer enhanced control over regioselectivity and reaction efficiency for fluorinated epoxides. Lewis acid catalysts, particularly lithium halides (LiBr, LiI), effectively activate epichlorohydrin or similar epoxide precursors toward nucleophilic attack by perfluorinated alkoxides generated in situ. This method achieves yields exceeding 85% for model fluorinated epoxides under optimized conditions (80–100°C, 12–24 hours) [4].
For direct epoxidation of fluorinated alkenes, electrophilic catalysts like m-CPBA (meta-chloroperbenzoic acid) or transition-metal peroxo complexes are employed. However, the electron-deficient nature of perfluoroalkenes necessitates careful catalyst selection:
Recent advances focus on cycloaddition catalysis. LiBr effectively catalyzes the reaction between CO₂ and fluorinated epoxides (like the target compound) to yield cyclic carbonates under mild conditions (60°C, 10 bar CO₂, 6 hours), demonstrating the potential for derivatization [4].
Table 2: Optimized Catalytic Conditions for Fluorinated Epoxide Synthesis
Catalyst | Substrate Type | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Regioselectivity (A:B) |
---|---|---|---|---|---|---|
LiBr | Fluorinated Halohydrin | 80 | 1 (N₂) | 12 | 85 | N/A |
m-CPBA | Perfluoroalkene | 25 | 1 | 24 | 55 | N/A |
SnCl₄ | Perfluoroalkene | 0 | 1 | 2 | 70 | >95:5 |
LiBr | CO₂ + Fluorinated Epoxide | 60 | 10 (CO₂) | 6 | 87* | N/A |
*Yield of cyclic carbonate adduct.
The synthesis of 2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane critically depends on precursor design and activation:
Halohydrin Precursors: Synthesis typically starts from perfluoroalkyl iodides added to allyl acetate via radical addition, yielding intermediates like (CF₃)₂CFCH₂CHICH₂OAc. Subsequent acetate hydrolysis provides the iodohydrin (CF₃)₂CFCH₂CHICH₂OH, the direct precursor for epoxide formation via base treatment. Chemoselectivity is paramount—strong bases favor dehydrohalogenation to fluoroalkenes ((CF₃)₂CFCH=CHCH₂OAc) over cyclization. Controlled, low-temperature addition of base (e.g., NaOH at 0–5°C) suppresses elimination [6] [8].
Leaving Group Modification: Replacing iodide with better leaving groups (e.g., mesylate or tosylate) enhances cyclization kinetics under milder conditions. For example, fluorinated mesylates cyclize with K₂CO₃ in acetone at 25°C within 2 hours (75% yield), compared to 12 hours at 80°C for the iodide analog [8].
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance ion pair separation and nucleophilicity, improving cyclization rates. Conversely, protic solvents (water, alcohols) can promote hydrolysis of activated precursors or favor elimination pathways [6].
Electronic Tuning: Incorporating electron-donating groups (e.g., -CH₂-) between the perfluoroalkyl chain and the reactive alkene/halohydrin moiety partially counteracts the strong -I effect of fluorine, improving epoxidation kinetics [3] [8].
Translating batch synthesis of highly fluorinated epoxides to industrial scale presents distinct challenges:
Continuous Flow Reactors (CFRs) address these limitations effectively [2] [5] [7]:
Table 3: Batch vs. Continuous Flow Processing for Fluorinated Epoxide Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor (CFR) | CFR Advantage |
---|---|---|---|
Heat Transfer | Limited; scaling issues | Excellent (high S/V ratio) | Safer operation at higher T/conc. |
Mixing Efficiency | Slower, gradient-dependent | Near-instantaneous, uniform | Improved selectivity, yield |
Inventory | Large (high hazard) | Minimal holdup volume (mL) | Inherently safer for hazardous chemistry |
Scale-up Path | Non-linear; re-optimization needed | Linear (numbering up or flow rate increase) | Faster to production (~50% time reduction) |
Solids Tolerance | Moderate (stirring dependent) | Requires specific designs (e.g., ultrasound) | Potential for clogging needs mitigation |
Footprint | Large | Compact | Lower CAPEX, easier integration |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1